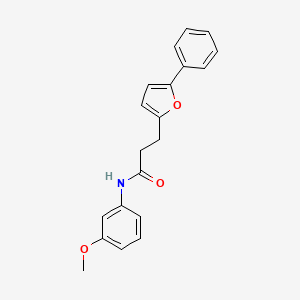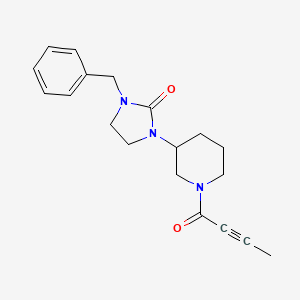![molecular formula C10H5N5O3 B11045432 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045432.png)
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 4-nitroaniline with diaminofurazan under specific conditions. One reported method involves the use of anhydrous ethyl acetate as a solvent, with the reaction mixture being refluxed for 40-60 minutes . The resulting product is a high-melting crystalline solid that is soluble in organic solvents such as DMSO and DMF but insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-aminophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine, while substitution reactions can introduce various functional groups at the nitro position.
Scientific Research Applications
5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Mechanism of Action
The mechanism by which 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit the p38 MAP kinase pathway by binding to the A-loop regulatory site . This interaction disrupts the signaling pathway, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine include:
[1,2,5]Oxadiazolo[3,4-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
[1,2,5]Thiadiazolo[3,4-b]pyrazine: This compound has a sulfur atom in place of the oxygen atom in the oxadiazole ring, resulting in different electronic properties.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group with the oxadiazolo-pyrazine scaffold. This structure imparts specific electronic and steric properties that make it a valuable compound for various applications in scientific research and industrial processes.
Properties
Molecular Formula |
C10H5N5O3 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C10H5N5O3/c16-15(17)7-3-1-6(2-4-7)8-5-11-9-10(12-8)14-18-13-9/h1-5H |
InChI Key |
CPCYONHBPOBSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NON=C3N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![7-(1,3-Benzodioxol-5-ylmethyl)-2-(3-pyridyl)pyrido[3,4-E][1,2,4]triazolo[1,5-A]pyrimidin-6(7H)-one](/img/structure/B11045372.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11045390.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
![(E)-N,N-dimethyl-2-{3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine](/img/structure/B11045414.png)
![6-Benzoyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11045418.png)

![3'-phenyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045439.png)
![5,5,7,9-tetramethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11045447.png)
